molecular formula C19H20ClNO3 B11669065 Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate

Butyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate

Cat. No.: B11669065
M. Wt: 345.8 g/mol
InChI Key: NEOKZWULCWVBLQ-UHFFFAOYSA-N
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Description

BUTYL 3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group, a chlorophenyl group, and an acetamido group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE typically involves the esterification of 3-[2-(4-chlorophenyl)acetamido]benzoic acid with butanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of BUTYL 3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

BUTYL 3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and butanol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Reduction: The acetamido group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be used.

Major Products

    Hydrolysis: 3-[2-(4-chlorophenyl)acetamido]benzoic acid and butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 3-[2-(4-chlorophenyl)amino]benzoate.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential use in drug development, particularly as a prodrug that can be metabolized to active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of BUTYL 3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to release active compounds that interact with specific molecular targets. The chlorophenyl and acetamido groups can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[2-(4-chlorophenyl)acetamido]benzoate
  • Ethyl 3-[2-(4-chlorophenyl)acetamido]benzoate
  • Propyl 3-[2-(4-chlorophenyl)acetamido]benzoate

Uniqueness

BUTYL 3-[2-(4-CHLOROPHENYL)ACETAMIDO]BENZOATE is unique due to its butyl ester group, which can influence its solubility, stability, and bioavailability compared to its methyl, ethyl, and propyl analogs. The specific ester group can also affect the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

IUPAC Name

butyl 3-[[2-(4-chlorophenyl)acetyl]amino]benzoate

InChI

InChI=1S/C19H20ClNO3/c1-2-3-11-24-19(23)15-5-4-6-17(13-15)21-18(22)12-14-7-9-16(20)10-8-14/h4-10,13H,2-3,11-12H2,1H3,(H,21,22)

InChI Key

NEOKZWULCWVBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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